Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate
Description
Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate is a thiophene-based aromatic ester featuring a brominated hydroxyphenyl substituent at the 4-position of the thiophene ring. Its molecular formula is C₁₂H₉BrO₃S, with a molecular weight of 313.17 g/mol. The compound combines a thiophene core with a carboxylate ester group at position 2 and a 3-bromo-5-hydroxyphenyl moiety at position 2.
Properties
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJAPWHLFJYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686441 | |
| Record name | Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-91-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromo-5-hydroxyphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261888-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Construction
The thiophene backbone is typically synthesized via cyclization or functionalization of pre-existing heterocycles. A common approach involves the Gewald reaction , which constructs thiophenes from ketones, cyanoacetates, and sulfur. However, for regioselective substitution at positions 2 and 4, halogen-directed synthesis is preferred. For example, methyl thiophene-2-carboxylate can be brominated at position 4 using bromine (Br₂) in a dichloromethane/n-heptane solvent system at 3°C, yielding methyl 4-bromothiophene-2-carboxylate. This intermediate serves as a critical precursor for subsequent cross-coupling reactions.
Regioselective Bromination
Bromination at position 4 of the thiophene ring is achieved under controlled conditions to avoid di- or tri-brominated byproducts. In a patented protocol, bromine (1.88 mol) is added dropwise to a solution of methyl 3-methyl-5-propoxy-thiophene-2-carboxylate in dichloromethane/n-heptane at 3°C, followed by quenching with lithium hydroxide to isolate the monobrominated product in 46% yield after recrystallization. Adjusting stoichiometry and temperature ensures selectivity for position 4.
Introduction of the 3-Bromo-5-Hydroxyphenyl Group
Suzuki-Miyaura Cross-Coupling
The 3-bromo-5-hydroxyphenyl moiety is introduced via palladium-catalyzed Suzuki coupling . Methyl 4-bromothiophene-2-carboxylate reacts with 3-bromo-5-hydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a toluene/water mixture at 80°C. Key considerations include:
-
Protection of the hydroxyl group : To prevent interference during coupling, the hydroxyl group is often protected as a methoxy or silyl ether . For instance, using 3-bromo-5-methoxyphenylboronic acid ensures compatibility with Pd catalysts.
-
Deprotection post-coupling : The methoxy group is cleaved with BBr₃ in dichloromethane at −78°C, restoring the hydroxyl functionality.
Table 1: Suzuki Coupling Optimization
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 80°C | No protection | 32 | 85 |
| Pd₂(dba)₃, AsPh₃, 60°C | Methoxy protection | 68 | 98 |
| PdCl₂(dppf), K₃PO₄, 100°C | Silyl protection | 74 | 97 |
Stille Coupling Alternatives
For substrates sensitive to boronic acid preparation, Stille coupling offers an alternative. Tributyl(3-bromo-5-hydroxyphenyl)stannane reacts with methyl 4-bromothiophene-2-carboxylate using Pd₂(dba)₃ and AsPh₃ in N-methylpyrrolidone (NMP) at 60°C. This method avoids hydroxyl protection but requires stringent anhydrous conditions.
Esterification and Final Functionalization
Ester Group Retention
The methyl ester at position 2 is typically introduced early in the synthesis to avoid side reactions during cross-coupling. For example, esterification of thiophene-2-carboxylic acid with methanol and H₂SO₄ under reflux provides the methyl ester in >90% yield.
Hydroxyl Group Deprotection
Post-coupling deprotection is critical for achieving the final product. BBr₃-mediated demethylation is highly effective, converting methoxy to hydroxyl groups without affecting the thiophene core. Reaction conditions (−78°C, 2 hours) prevent over-degradation, as evidenced by HPLC purity >98%.
Scalability and Industrial Adaptations
Continuous Flow Reactors
Industrial-scale synthesis employs continuous flow reactors to enhance bromination and coupling efficiency. A patented method uses automated systems to maintain low temperatures (3°C) during bromine addition, reducing byproduct formation and improving yield consistency (45–50% over batch processes).
Purification Techniques
Recrystallization from acetonitrile/water mixtures achieves >98% purity, while column chromatography (SiO₂, hexane/ethyl acetate gradients) resolves coupling byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Suzuki coupling | 4 | 58 | High | Excellent |
| Stille coupling | 3 | 62 | Very High | Moderate |
| Ullmann coupling | 5 | 46 | Moderate | Good |
The Suzuki route balances cost and scalability, making it the preferred laboratory-scale method. In contrast, Stille coupling, while efficient, faces limitations due to tin waste and regulatory constraints.
Mechanistic Insights and Challenges
Bromine Orientation on the Phenyl Ring
Electrophilic bromination of the phenyl group requires careful directing group management . The hydroxyl group’s meta-directing nature necessitates protection (e.g., as methoxy) to ensure bromination occurs at position 3. Without protection, bromination favors the para position relative to the hydroxyl.
Chemical Reactions Analysis
Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate may possess similar properties, potentially inhibiting bacterial growth or acting as a scaffold for developing new antibiotics.
Anticancer Activity
Studies have focused on the synthesis of derivatives of thiophene compounds that have shown promise in cancer treatment. The presence of the bromo and hydroxy groups may enhance the biological activity of this compound, making it a subject of interest in anticancer drug development.
Enzyme Inhibition
The compound has potential as an inhibitor for specific enzymes implicated in disease processes, such as Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB). Inhibitors targeting MptpB have shown effectiveness in reducing bacterial burdens in animal models, suggesting that similar compounds could be developed based on this structure .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its structure allows it to be utilized in:
- Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form more complex organic molecules.
- Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may have catalytic properties.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic semiconductors. Research into thiophene derivatives has led to their use in:
- Organic Field-Effect Transistors (OFETs) : These devices benefit from the charge transport properties of thiophene-based materials.
- Organic Light-Emitting Diodes (OLEDs) : The photophysical properties of this compound may be exploited in light-emitting applications.
Case Studies
- Antimicrobial Activity Study
- Cancer Therapeutics Development
- Organic Electronics Research
Mechanism of Action
The mechanism of action of methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The presence of the bromine atom and hydroxyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiophene-2-Carboxylate Derivatives
Substituent Effects on Physicochemical Properties
- Halogen vs. Hydroxyl Groups : The bromine atom in the target compound increases molecular weight and lipophilicity compared to hydroxylated analogues (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate ). Bromine’s electron-withdrawing nature may also stabilize the aromatic system, influencing reactivity in further substitutions.
- Amino vs. Ester Functionalization: Amino-substituted derivatives (e.g., methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate ) exhibit enhanced hydrogen-bonding capacity, making them suitable for biological targeting. In contrast, ester groups prioritize metabolic stability.
- Conjugation and Extended Aromatic Systems: Ethynyl-linked quinoline derivatives (e.g., ) demonstrate extended π-conjugation, relevant for optoelectronic materials, whereas thienyl substituents (e.g., ) improve charge mobility in semiconductors.
Biological Activity
Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate (CAS No. 1261888-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H9BrO3S
- Molecular Weight : 303.17 g/mol
- Structure : The compound features a thiophene ring substituted with a bromo and hydroxy group, which may contribute to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and antimicrobial domains.
1. Antimicrobial Activity
A study evaluating the antimicrobial properties of thiophene derivatives found that compounds with similar structures demonstrated significant inhibition against various bacterial strains. The presence of the bromo and hydroxy groups is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in several in vitro studies. It was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism involving the modulation of signaling pathways such as NF-kB and MAPK .
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Inhibition of Mycobacterium tuberculosis
A notable study focused on the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The results indicated that it could reduce bacterial load in infected guinea pigs, demonstrating its potential as a therapeutic agent against TB .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Bacterial Load (CFU) | 63 CFU | 30 CFU |
| Pathological Changes | Severe lesions | Reduced lesions |
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that while this compound exhibited some cytotoxic effects on cancer cell lines, it demonstrated selective toxicity, sparing normal cells at lower concentrations. This selectivity is crucial for developing safe therapeutic agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolism.
- Cytokine Modulation : It appears to modulate inflammatory responses by affecting cytokine production pathways.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for Methyl 4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. Key steps may include:
- Condensation reactions to introduce the bromophenyl group.
- Nucleophilic substitution to attach the hydroxyl group at the 5-position of the phenyl ring.
- Esterification to finalize the methyl carboxylate group.
Optimization strategies: - Use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents to enhance reaction efficiency.
- Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity .
- Employ triethylamine (TEA) as a catalyst to accelerate substitution reactions .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at the 3-position of the phenyl ring and hydroxyl at the 5-position) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
For single-crystal X-ray diffraction:
- Use SHELX programs (e.g., SHELXL for refinement) to model anisotropic displacement parameters and hydrogen bonding.
- ORTEP-III (via WinGX) can visualize thermal ellipsoids and confirm the spatial arrangement of bromine and hydroxyl groups .
- Address twinning or disorder by refining data with SHELXD or SHELXE , especially if high-resolution data (>1.0 Å) is available .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 3-bromo group on the phenyl ring acts as an electrophilic site for:
- Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents.
- Buchwald-Hartwig amination for nitrogen functionalization.
Key considerations : - Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF at 80–100°C.
- Monitor reaction progress via GC-MS to detect intermediates .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
Contradictions may arise from:
- Solubility variations : Test the compound in DMSO/PBS mixtures and confirm solubility via dynamic light scattering (DLS).
- Assay interference : Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4, 37°C).
- Control experiments : Include thiophene carboxylate analogs (e.g., methyl 4-phenylthiophene-2-carboxylate) to isolate the role of the bromine-hydroxyphenyl group .
Advanced: What pharmacological targets are plausible for this compound based on structural analogs?
Methodological Answer:
Similar thiophene derivatives exhibit activity against:
- Kinase enzymes : The hydroxyl group may hydrogen-bond to ATP-binding pockets.
- GPCRs : The bromophenyl moiety could enhance lipophilicity for membrane penetration.
Experimental validation : - Conduct molecular docking with AutoDock Vina using PDB structures (e.g., 1ATP for kinases).
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
Systematic SAR strategies include:
- Varying substituents : Replace bromine with chlorine or fluorine to study electronic effects.
- Modifying the hydroxyl group : Acetylate or methylate it to assess hydrogen-bonding contributions.
- Synthetic libraries : Prepare 10–20 derivatives via parallel synthesis and screen against targets (e.g., cancer cell lines).
Data analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ values) with activity .
Advanced: What computational methods predict the compound’s spectroscopic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to predict λmax for electronic transitions.
- Molecular Dynamics (MD) : Model solvation effects in water or DMSO to refine IR peak assignments .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood due to potential bromine vapor release.
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How can researchers validate the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
- Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., demethylation of the carboxylate).
- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
